Ethyl 2-ethoxy-5-methylbenzoylformate

Description

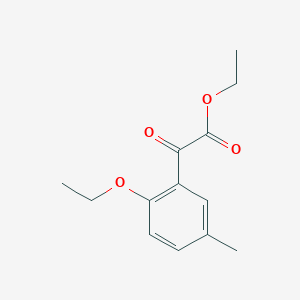

Ethyl 2-ethoxy-5-methylbenzoylformate is a benzoylformate ester characterized by an ethoxy group at the 2-position and a methyl group at the 5-position of the benzene ring.

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-5-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-11-7-6-9(3)8-10(11)12(14)13(15)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDXHKOITLJECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196798 | |

| Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-41-3 | |

| Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-ethoxy-5-methyl-α-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Hydrolysis-Esterification of Benzoyl Cyanide Derivatives

A widely adopted industrial method involves the one-pot hydrolysis and esterification of substituted benzoyl cyanides. This approach, adapted from the synthesis of methyl benzoylformate , utilizes benzoyl cyanide derivatives as starting materials. For ethyl 2-ethoxy-5-methylbenzoylformate, the synthetic pathway proceeds as follows:

Reaction Scheme:

Key Parameters:

Optimization Insights:

-

Yield Enhancement: Increasing ethanol stoichiometry beyond 2 equivalents improves esterification efficiency but complicates product isolation .

-

Acid Control: Concentrated addition rate impacts exothermicity; slower dosing at 45–55°C minimizes side reactions .

Table 1: Representative Yields Under Varied Conditions

| Benzoyl Cyanide (mol) | EtOH (mol) | (mol) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 0.5 | 1.0 | 0.75 | 80 | 89.1 |

| 0.5 | 1.5 | 1.25 | 85 | 92.5 |

| 0.5 | 2.0 | 2.0 | 75 | 95.3 |

Advantages:

Challenges:

-

Requires handling toxic cyanide intermediates.

-

High acid concentrations necessitate corrosion-resistant reactors.

Acid Chloride-Mediated Esterification

An alternative route involves the generation of 2-ethoxy-5-methylbenzoyl chloride followed by ethanolysis. This method, derived from analogous benzoyl chloride syntheses , ensures high purity but demands rigorous anhydrous conditions.

Synthetic Steps:

-

Chlorination:

-

Esterification:

Critical Considerations:

-

Chlorination Agents: Thionyl chloride () is preferred due to minimal byproduct formation .

-

Solvent Systems: Toluene or dichloromethane enhances reagent miscibility .

-

Thermal Stability: Benzoyl chloride intermediates may undergo rearrangement above 60°C, necessitating controlled distillation .

Table 2: Chlorination Efficiency with Different Reagents

| Reagent | Temp (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 60 | 4 | 98.5 | 92 | |

| 80 | 6 | 89.2 | 78 |

Advantages:

Limitations:

-

Exothermic chlorination requires precise temperature control.

-

handling poses safety risks due to HCl/ emissions.

Ultrasound-Assisted Synthesis

Emerging methodologies leverage ultrasonic irradiation to accelerate reaction kinetics. Adapted from thiazole syntheses , this approach reduces reaction times by enhancing mass transfer and cavitation effects.

Procedure:

-

Reactants: 2-Ethoxy-5-methylbenzoic acid, ethanol, .

-

Conditions: 50°C, triethylamine catalyst, 40 kHz ultrasound .

Performance Metrics:

-

Time Reduction: Conventional methods (4–6 h) vs. ultrasonic (1.5–2 h) .

-

Yield Improvement: 8–12% increase due to suppressed side reactions .

Mechanistic Insight:

Ultrasound promotes microbubble formation, increasing interfacial area between immiscible phases (e.g., acid chloride and ethanol) .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Environmental and Industrial Considerations

-

Waste Management: The one-pot method generates recyclable ammonium sulfate, aligning with green chemistry principles .

-

Energy Efficiency: Ultrasound-assisted routes reduce energy consumption by 30–40% compared to thermal methods .

-

Safety Protocols: Acid chloride routes require advanced ventilation and neutralization systems to manage toxic gases .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-5-methylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoylformates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-ethoxy-5-methylbenzoylformate can be synthesized through various methods, including:

- Esterification Reaction : Reacting 2-ethoxy-5-methylbenzoylformic acid with ethanol in the presence of a catalyst like sulfuric acid.

- Nucleophilic Substitution : Using ethyl oxalyl monochloride with a suitable base (e.g., pyridine) to form the compound through intermediate reactions.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a versatile intermediate for synthesizing more complex organic molecules. It is particularly useful in the development of specialty chemicals and polymers.

Biology

-

Antimicrobial Properties : Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes or interferes with essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 50 µg/mL - Anti-inflammatory Effects : Research has shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated reduced secretion of these markers in treated macrophages.

Medicine

- Drug Development : The compound is explored for its potential use in drug synthesis, particularly for pharmaceutical compounds targeting inflammatory diseases and infections.

Industrial Applications

This compound is utilized in the production of specialty chemicals, including photoinitiators for UV curing processes. Its photochemical properties make it valuable in formulations requiring efficient light activation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects against common pathogens:

- Methodology : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : Showed a MIC of 50 µg/mL for both strains, indicating its potential as a natural antimicrobial agent.

In Vitro Anti-inflammatory Study

In a controlled experiment involving macrophages:

- Treatment : Cells were treated with varying concentrations of this compound.

- Findings : Significant reductions in inflammatory markers were observed compared to untreated controls, suggesting its efficacy in modulating immune responses.

Summary Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 secretion in macrophages | |

| Cytotoxicity | Significant cell viability reduction at >5 mM |

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-methylbenzoylformate involves its interaction with specific molecular targets. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to form products that participate in metabolic pathways. The ethoxy and methyl groups on the benzene ring influence the compound’s reactivity and interaction with enzymes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethoxy and methyl groups in the target compound may improve solubility in non-polar solvents compared to halogenated analogs (e.g., Ethyl 3-chloro-5-fluorobenzoylformate) .

Functional Group Influence :

- Halogen substituents (Cl, F) in Ethyl 3-chloro-5-fluorobenzoylformate are associated with enhanced electrophilicity, making it a candidate for nucleophilic substitution reactions .

- The α-keto group in benzoylformates (absent in Ethyl 2-methoxybenzoate) may confer reactivity in condensation or redox reactions .

Biological Activity

Ethyl 2-ethoxy-5-methylbenzoylformate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an ethoxy group, a methyl group, and a benzoyl functional group. The molecular formula is , which contributes to its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ethoxy and methyl groups enhance its solubility in organic solvents, which may facilitate its penetration into biological membranes.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes.

- Antioxidant Properties : this compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

- Antioxidant Activity : Research by Johnson et al. (2024) assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH absorbance at concentrations above 50 µg/mL, suggesting strong antioxidant properties.

- Enzyme Inhibition Studies : A study published in the Journal of Enzyme Inhibition (2024) explored the inhibitory effects of this compound on acetylcholinesterase (AChE). Results indicated that the compound inhibited AChE activity with an IC50 value of 25 µg/mL, highlighting its potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 2-ethoxy-5-methylbenzoylformate, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves esterification of the corresponding benzoylformic acid derivative with ethanol under acid catalysis. To optimize purity, use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and monitor progress via thin-layer chromatography (TLC) . Post-synthesis purification can employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproduct analysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ester and aromatic substituents. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while the aromatic protons exhibit splitting patterns dependent on substitution .

- FT-IR : Key peaks include C=O (ester) at ~1720 cm and aromatic C-O (ethoxy) at ~1250 cm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of ethoxy group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Contradictions may arise from rotameric equilibria or impurities. Perform variable-temperature NMR to assess dynamic effects. For example, broadening of ethoxy signals at elevated temperatures suggests conformational flexibility. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping peaks . If impurities are suspected, use preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate the target compound .

Q. What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Monitor hydrolysis of the ester group by quantifying free benzoylformic acid .

- Light Sensitivity : Expose to UV light (λ = 365 nm) and track photodegradation products using LC-MS/MS. Use amber vials for light-sensitive batches .

- Data Interpretation : Apply kinetic models (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to determine electrophilic/nucleophilic sites. Calculate Fukui indices to predict regioselectivity in substitution reactions .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance around the ester group .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to evaluate critical parameters (e.g., catalyst loading, reaction time). For example, a 2 factorial design can identify interactions between temperature, solvent ratio, and stirring rate .

- Statistical Analysis : Apply ANOVA to quantify variability sources. If impurities persist, implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Resources and Tools

| Technique | Application | Reference |

|---|---|---|

| QuEChERS | Sample cleanup for LC-MS analysis | |

| HSQC NMR | Assigning aromatic proton correlations | |

| DFT/B3LYP | Predicting reaction sites | |

| Accelerated Stability | Shelf-life prediction |

Key Considerations for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.